N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a nitrophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrophenol.
Chlorination of Aniline: Aniline is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to produce 2-chloroaniline.
Formation of Acetamide: The 2-chloroaniline is then reacted with acetic anhydride to form N-(2-chlorophenyl)acetamide.
Coupling Reaction: Finally, N-(2-chlorophenyl)acetamide is coupled with 2-nitrophenol in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to produce the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-(2-chlorophenyl)-2-(2-aminophenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-nitrophenoxy)acetic acid and 2-chloroaniline.
Scientific Research Applications
N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in redox reactions, while the chlorophenyl group can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with the nitro group in the para position.
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-chlorophenyl)-2-(2-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-5-1-2-6-11(10)16-14(18)9-21-13-8-4-3-7-12(13)17(19)20/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSZUURUELGKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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